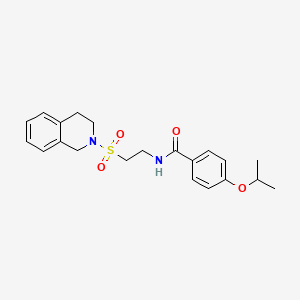

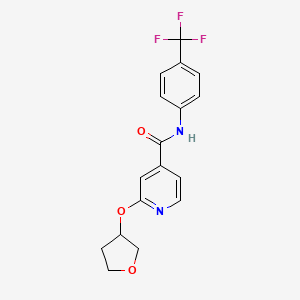

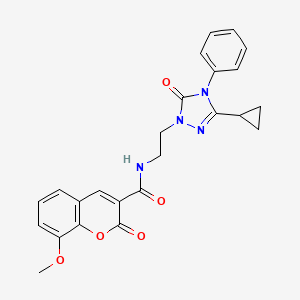

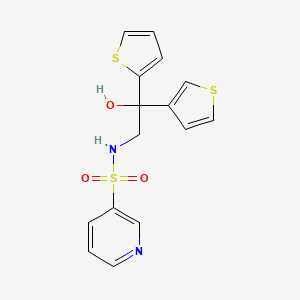

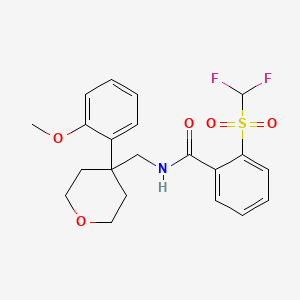

![molecular formula C17H14N4O6 B2493888 N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide CAS No. 899982-58-2](/img/structure/B2493888.png)

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles, including derivatives similar to the compound , primarily involves two main methodologies: 1,3-dipolar cycloaddition of nitrile oxide and the amidoxime route. These methods are pivotal for constructing the oxadiazole ring and have been extensively explored for their efficiency and versatility in generating a broad range of oxadiazole derivatives with potential pharmacological applications (Cunha & Aguiar, 2015).

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is crucial for their interaction with biological targets. The presence of the oxadiazole ring enhances the compound's ability to form hydrogen bond interactions with biomacromolecules, significantly increasing its pharmacological activity. This structural feature allows for diverse pharmacological applications, leveraging the oxadiazole core's potential as a biologically active unit in various compounds (Wang et al., 2022).

Chemical Reactions and Properties

Oxadiazole derivatives exhibit a wide range of chemical reactivities, making them suitable for various chemical transformations and applications. The 1,3,4-oxadiazole ring can undergo ring-opening reactions, producing new analogues with distinct biological activities. These reactions and the inherent chemical properties of oxadiazole derivatives are significant for synthesizing novel compounds with enhanced pharmacological profiles (Rana, Salahuddin, & Sahu, 2020).

Scientific Research Applications

Antimicrobial and Anti-Proliferative Activities

Compounds derived from 1,3,4-oxadiazole, including those related to N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide, have demonstrated significant antimicrobial activity against various pathogens, including Gram-positive, Gram-negative bacteria, and Candida albicans. These compounds have also shown promising anti-proliferative activity against different human cancer cell lines, such as prostate cancer, colorectal cancer, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer (Al-Wahaibi et al., 2021).

Anticancer and Antimycobacterial Properties

Some derivatives of 1,3,4-oxadiazole, closely related to the specified compound, have been identified as effective against certain cancer cell lines and mycobacterial strains. These include derivatives that demonstrated superior activity against specific cancer cells, such as MDA231, DU145, and HCT15 (Polkam et al., 2017).

Development of Anticonvulsant Drugs

Research has also explored the potential of similar 1,3,4-oxadiazole derivatives in the development of anticonvulsant drugs. For example, N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, a derivative, showed high anticonvulsive activity and was proposed for further preclinical studies (Sych et al., 2018).

Optical Studies of Metal Complexes

Studies have also been conducted on metal complexes involving 1,3,4-oxadiazole derivatives. These studies focus on the synthesis and optical properties of such complexes, which have potential applications in various fields like materials science and chemistry (Mekkey et al., 2020).

Synthesis and Structural Characterisation

Research on 1,3,4-oxadiazole derivatives also extends to their synthesis and structural characterisation. This includes studying their molecular geometries, vibrational frequencies, and other physical-chemical properties using techniques like IR, UV, and NMR spectroscopy (Arslan et al., 2015).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O6/c1-25-13-8-5-11(9-14(13)26-2)16-19-20-17(27-16)18-15(22)10-3-6-12(7-4-10)21(23)24/h3-9H,1-2H3,(H,18,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPGGZKMBELNMGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-4-oxo-2-(piperidin-1-ylmethyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2493806.png)

![5-[4-(1,2,5-Thiadiazol-3-yloxy)piperidine-1-carbonyl]piperidin-2-one](/img/structure/B2493813.png)

![N-[(2-chlorophenyl)(cyano)methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)butanamide](/img/structure/B2493818.png)

![4,7-dihydro-5H-Thieno[2,3-c]pyran-7-methanamine hydrochloride](/img/structure/B2493825.png)

![2-[1-(2-methylpropyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetic acid](/img/structure/B2493826.png)

![2-[(2,2-Dimethylpropanoylamino)methyl]-3-(oxolan-3-yl)propanoic acid](/img/structure/B2493827.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3,5-dimethoxybenzoate](/img/structure/B2493828.png)